molecular formula C14H19N B1270951 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile CAS No. 84803-57-6

2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile

Cat. No.: B1270951
CAS No.: 84803-57-6
M. Wt: 201.31 g/mol
InChI Key: ZUXNULGHCOXCFL-UHFFFAOYSA-N
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Description

2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile is an organic compound with the molecular formula C15H21N. It is characterized by the presence of a nitrile group attached to a phenyl ring, which is further substituted with tert-butyl and dimethyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile typically involves the reaction of 4-tert-butyl-2,6-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired nitrile compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, ensuring high purity and consistency of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of primary amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products:

    Oxidation: 2-(4-Tert-butyl-2,6-dimethylphenyl)acetic acid.

    Reduction: 2-(4-Tert-butyl-2,6-dimethylphenyl)ethylamine.

    Substitution: 2-(4-Tert-butyl-2,6-dimethylphenyl)-nitrated derivatives.

Scientific Research Applications

2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Comparison with Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a stabilizer in various products.

    4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride: A versatile deoxofluorinating agent with high stability and selectivity.

Uniqueness: 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile stands out due to its unique combination of a nitrile group with tert-butyl and dimethyl substitutions on the phenyl ring. This structural arrangement imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

2-(4-tert-butyl-2,6-dimethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-10-8-12(14(3,4)5)9-11(2)13(10)6-7-15/h8-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXNULGHCOXCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC#N)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074680
Record name Benzeneacetonitrile, 4-(1,1-dimethylethyl)-2,6-dimethyl-
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Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84803-57-6
Record name 4-(1,1-Dimethylethyl)-2,6-dimethylbenzeneacetonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-(1,1-Dimethylethyl)-2,6-dimethylphenyl)acetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetonitrile, 4-(1,1-dimethylethyl)-2,6-dimethyl-
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Record name (4-tert-butyl-2,6-dimethylphenyl)acetonitrile
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Record name (4-(1,1-DIMETHYLETHYL)-2,6-DIMETHYLPHENYL)ACETONITRILE
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